Cas no 878710-85-1 (3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine)
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-Pyridazine
- 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
- Z432063468
- AKOS005207652
- EN300-238079
- F1967-0388
- 878710-85-1
-
- MDL: MFCD07394687
- Inchi: 1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2
- InChI Key: IKNRSHFKJFDOKJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C=CC3=C(C=2)OCCO3)N=N1
Computed Properties
- Exact Mass: 248.0352552g/mol
- Monoisotopic Mass: 248.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 44.2Ų
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T776863-25mg |
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776863-50mg |
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T776863-250mg |
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 250mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-238079-1g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 1g |
$385.0 | 2023-09-15 | |
| Enamine | EN300-238079-5g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 5g |
$1115.0 | 2023-09-15 | |
| Enamine | EN300-238079-10g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 10g |
$1654.0 | 2023-09-15 | |
| Enamine | EN300-238079-0.05g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 0.05g |
$69.0 | 2024-06-19 | |
| Enamine | EN300-238079-0.1g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 0.1g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-238079-0.25g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 0.25g |
$149.0 | 2024-06-19 | |
| Enamine | EN300-238079-0.5g |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine |
878710-85-1 | 95% | 0.5g |
$284.0 | 2024-06-19 |
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine Suppliers
3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine (CAS No. 878710-85-1): An Overview of Its Structure, Properties, and Applications
3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine (CAS No. 878710-85-1) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a 3-chloro substituent and a 2,3-dihydro-1,4-benzodioxin-6-yl group imparts distinct chemical and biological properties to this molecule.
The molecular structure of 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine is characterized by a pyridazine ring fused with a benzodioxin moiety. The benzodioxin ring is a cyclic ether with two oxygen atoms separated by a methylene bridge, which confers stability and specific interactions with biological targets. The chloro substituent at the 3-position of the pyridazine ring enhances the compound's lipophilicity and influences its pharmacokinetic properties.
In recent years, extensive research has been conducted to explore the biological activities of 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory effects, 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine has also shown significant anti-cancer activity. Research published in the journal Cancer Letters reported that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, it has been found to be effective against various types of cancer cells, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
The pharmacokinetic properties of 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine have also been extensively studied. Due to its lipophilic nature, this compound exhibits good oral bioavailability and favorable tissue distribution. Preclinical studies have demonstrated that it can effectively penetrate the blood-brain barrier (BBB), making it a potential candidate for the treatment of central nervous system (CNS) disorders. Additionally, its low toxicity profile further enhances its therapeutic potential.
In terms of synthetic methods, several approaches have been developed to prepare 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine. One common method involves the reaction of 2-aminoethyl 2-methylpropenoate with 5-chloropyrimidine followed by cyclization to form the pyridazine ring. The benzodioxin moiety can be introduced through subsequent substitution reactions. These synthetic routes are highly efficient and scalable, making them suitable for large-scale production.
The future prospects for 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases. For example, Phase I clinical trials are currently underway to assess its safety and tolerability in patients with advanced solid tumors. Preliminary results have shown promising outcomes with minimal adverse effects.
In conclusion, 3-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine (CAS No. 878710-85-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable candidate for the development of new therapeutic agents targeting inflammatory diseases and cancer. Continued research and clinical trials will further elucidate its therapeutic potential and pave the way for its eventual use in clinical practice.
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